Product packaging for [3H]Nisoxetine(Cat. No.:CAS No. 2649530-08-3)

[3H]Nisoxetine

Número de catálogo: B10771164
Número CAS: 2649530-08-3
Peso molecular: 277.38 g/mol
Clave InChI: ITJNARMNRKSWTA-RLXJOQACSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

[3H]Nisoxetine is a potent and selective tritium-labeled antagonist for the norepinephrine transporter (NET). This radioligand is an essential tool for studying the reuptake mechanism of norepinephrine, a critical neurotransmitter in the central and peripheral nervous systems. Its primary research application is in the quantitative analysis of NET expression, density, and distribution through in vitro receptor binding assays and autoradiography studies. By competitively binding to NET with high affinity, this compound allows researchers to investigate inhibitor interactions, determine dissociation constants (Kd), and calculate receptor density (Bmax) in synaptosomal preparations, cell lines, and tissue sections. It is particularly valuable in neuropharmacology research for profiling new compounds targeting NET, such as potential antidepressants, and for exploring the neurobiological underpinnings of conditions like attention deficit hyperactivity disorder (ADHD), depression, and substance abuse. The radiolabeled nature of this compound provides the sensitivity required for precise and reliable measurement of specific binding, making it a cornerstone reagent for advancing the understanding of adrenergic signaling and transporter pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO2 B10771164 [3H]Nisoxetine CAS No. 2649530-08-3

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

2649530-08-3

Fórmula molecular

C17H21NO2

Peso molecular

277.38 g/mol

Nombre IUPAC

3-(2-methoxyphenoxy)-3-phenyl-N-(tritritiomethyl)propan-1-amine

InChI

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3/i1T3

Clave InChI

ITJNARMNRKSWTA-RLXJOQACSA-N

SMILES isomérico

[3H]C([3H])([3H])NCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

SMILES canónico

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Origen del producto

United States

Molecular and Pharmacological Characterization of 3h Nisoxetine Binding to the Norepinephrine Transporter

Quantitative Binding Parameters and Kinetics

The interaction of [3H]Nisoxetine with the norepinephrine (B1679862) transporter is defined by its high-affinity binding and specific kinetic profile. These parameters, including the dissociation constant (Kd), maximal binding capacity (Bmax), and the rates of association and dissociation, have been extensively studied across various biological systems.

High Affinity (Kd) Determination in Various Tissue and Cell Preparations

This compound exhibits high-affinity binding to the norepinephrine transporter across a range of biological preparations, a characteristic that underscores its utility as a potent radioligand. The dissociation constant (Kd), a measure of binding affinity, is consistently reported in the low nanomolar range.

In studies using rat brain tissues, particularly the frontal cortex and cortical homogenates, the Kd for this compound has been determined to be approximately 0.7 nM to 0.8 nM. wikipedia.orgnih.govresearchgate.net These findings are supported by research on rat vas deferens membranes, where a high-affinity binding site with a Kd of 1.63 ± 0.36 nM was identified. nih.gov Further investigations in rat models, specifically in the prefrontal cortex, sensorimotor cortex, and caudate nucleus, have reported Kd values for this compound binding to be between 1.5 and 2 nmol. nih.gov Castration was found to significantly alter the affinity of this compound binding in the frontal cortex of male rats. nih.gov

In human tissue, specifically placental brush border membranes, the binding of this compound is also characterized by high affinity, with a reported Kd of 13.8 ± 0.4 nM. researchgate.net This value was consistent whether determined through equilibrium experiments or calculated from kinetic rate constants. researchgate.net Studies on COS-7 cells transiently expressing the human norepinephrine transporter (hNET) have also been instrumental in characterizing its binding properties. frontiersin.org The binding of this compound is sodium-dependent, with its affinity being influenced by the concentration of sodium and chloride ions. wikipedia.orgresearchgate.netresearchgate.net

Table 1: High-Affinity Binding (Kd) of this compound in Various Preparations

Biological Preparation Species Kd Value Reference(s)
Frontal Cortical Membranes Rat ~1.4 ± 0.1 nM (Ki) medchemexpress.com
Cortical Homogenates Rat 0.7 nM wikipedia.orgnih.gov
Brain Homogenates Rat 0.8 nM researchgate.netresearchgate.net
Vas Deferens Membranes Rat 1.63 ± 0.36 nM nih.gov
Prefrontal & Sensorimotor Cortex Rat 1.5 - 2 nmol nih.gov
Placental Brush Border Membranes Human 13.8 ± 0.4 nM researchgate.net
Cerebral Cortex Mouse 0.80 ± 0.11 nM wikipedia.org

Maximal Binding Capacity (Bmax) Across Different Biological Models

The maximal binding capacity (Bmax) provides a quantitative measure of the density of norepinephrine transporters in a given tissue or cell preparation. Bmax values for this compound binding vary depending on the biological model and the specific brain region being studied, reflecting the differential expression of the norepinephrine transporter.

In the rat brain, the density of this compound binding sites is highest in regions with dense noradrenergic innervation. researchgate.net For instance, maximal numbers of binding sites in the rat prefrontal cortex have been reported to be around 135–300 fmol/mg protein, while the sensorimotor cortex shows values of approximately 150–250 fmol/mg protein, and the caudate nucleus has a lower density of about 100–135 fmol/mg protein. nih.gov Studies on the olfactory bulb and frontal cortex of male rats revealed that castration led to a significant reduction in Bmax in the olfactory bulb, while an increase was observed in the frontal cortex. nih.gov

In human placental brush border membranes, a high density of norepinephrine transporters has been observed, with a Bmax of 5.1 ± 0.1 pmol/mg of protein. researchgate.net In mouse cerebral cortical homogenates, the Bmax was determined to be approximately 12 fmol/mg protein. wikipedia.org Furthermore, research using COS-7 cells expressing hNET mutants has shown that specific amino acid substitutions can significantly alter the Bmax of this compound, indicating changes in transporter expression or conformation. frontiersin.org

Table 2: Maximal Binding Capacity (Bmax) of this compound

Biological Preparation Species Bmax Value Reference(s)
Prefrontal Cortex Rat ~135–300 fmol/mg protein nih.gov
Sensorimotor Cortex Rat ~150–250 fmol/mg protein nih.gov
Caudate Nucleus Rat ~100–135 fmol/mg protein nih.gov
Vas Deferens Membranes Rat 1,625 ± 500 fmol/mg protein nih.gov
Placental Brush Border Membranes Human 5.1 ± 0.1 pmol/mg protein researchgate.net
Cerebral Cortical Homogenates Mouse + 12 fmol/mg protein wikipedia.org

Association (k+1) and Dissociation (k-1) Rates of Binding

The kinetics of this compound binding, including the rates of association (k+1 or kon) and dissociation (k-1 or koff), provide further insight into its interaction with the norepinephrine transporter. These rates determine how quickly the radioligand binds to and detaches from the transporter.

In rat vas deferens membranes, kinetic experiments have determined the association rate constant (k+1) to be 3.9 x 10^7 min-1M-1 and the dissociation rate constant (k-1) to be 0.005 min-1. nih.gov The dissociation of this compound from the rat brain noradrenaline transporter can be significantly influenced by other drugs, suggesting the presence of allosteric modulatory sites on the transporter. nih.gov For example, sertraline (B1200038) has been shown to markedly slow the dissociation rate of this compound. nih.gov

The ability to measure these kinetic parameters is crucial for a comprehensive understanding of drug-transporter interactions and can reveal mechanisms that are not apparent from equilibrium binding studies alone. revvity.com

Table 3: Association and Dissociation Rates of this compound

Biological Preparation Species Association Rate (k+1) Dissociation Rate (k-1) Reference(s)
Vas Deferens Membranes Rat 3.9 x 10^7 min-1M-1 0.005 min-1 nih.gov

Selectivity Profile of this compound for Monoamine Transporters

A key advantage of this compound as a research tool is its high selectivity for the norepinephrine transporter over the other major monoamine transporters, the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).

Potency and Specificity for the Norepinephrine Transporter (NET)

Nisoxetine (B1678948) is a potent and highly selective inhibitor of the norepinephrine transporter. wikipedia.orgmedchemexpress.com Its high affinity for NET is demonstrated by low Ki values in inhibition studies. For instance, nisoxetine inhibits this compound binding to rat frontal cortical membranes with a Ki of 1.4 ± 0.1 nM and inhibits [3H]Noradrenaline uptake with a Ki of 2.1 ± 0.3 nM. medchemexpress.com The binding of this compound is potently inhibited by other selective norepinephrine uptake inhibitors like desipramine (B1205290) and protriptyline, further confirming its specificity for NET. nih.gov The pattern of this compound binding in the brain aligns with the known distribution of noradrenergic innervation. researchgate.net

Relative Affinities for Serotonin Transporter (SERT) and Dopamine Transporter (DAT)

In contrast to its high affinity for NET, nisoxetine displays significantly lower affinity for both the serotonin transporter (SERT) and the dopamine transporter (DAT). Nisoxetine is reported to be approximately 1000-fold more potent at blocking norepinephrine uptake compared to serotonin uptake and about 400-fold more potent at inhibiting norepinephrine uptake versus dopamine uptake. wikipedia.org This pronounced selectivity makes this compound an ideal radioligand for specifically labeling and studying the norepinephrine transporter without significant interference from binding to SERT or DAT. wikipedia.org While nisoxetine can inhibit dopamine uptake at higher concentrations, its selectivity for NET is substantial. jneurosci.org Studies have shown that in the presence of nisoxetine, the potency of a DAT inhibitor was reduced, suggesting complex allosteric interactions between the binding sites of these transporters. mdpi.com

Stereoselective Binding Properties (R-isomer vs. S-isomer)

The binding of nisoxetine to the norepinephrine transporter is markedly stereoselective. The (R)-isomer of nisoxetine demonstrates a significantly higher affinity for the NET compared to its (S)-isomer. wikipedia.org Research indicates that the (R)-isomer has a 20-fold greater affinity for the NET than the (S)-isomer. wikipedia.org This stereoselectivity is a key feature of its interaction with the transporter.

Further highlighting this selectivity, studies on rat NET show that (R)-nisoxetine has a Ki value of 0.46 nM, while its affinity for the serotonin transporter (SERT) and dopamine transporter (DAT) is much lower, with Ki values of 158 nM and 378 nM, respectively. nih.gov This demonstrates the potent and selective nature of the (R)-isomer for the NET.

Binding Affinity of Nisoxetine Isomers

Allosteric and Ionic Modulation of this compound Binding

The binding of this compound to the NET is not static but is dynamically influenced by the ionic environment and the presence of other ligands, indicating allosteric and ionic modulation of the transporter.

The binding of this compound to the NET is highly dependent on the presence of sodium ions (Na+). wikipedia.orgnih.govresearchgate.netrevvity.com Specific binding of this compound is barely detectable in the absence of sodium and increases as the concentration of sodium is raised. wikipedia.org This sodium dependency is a fundamental characteristic of the norepinephrine uptake process itself. wikipedia.org

In studies on human placental NET, sodium enhances the binding affinity of nisoxetine without altering the maximum number of binding sites (Bmax). nih.govresearchgate.net Kinetic analyses have revealed a coupling ratio of two sodium ions for every one nisoxetine molecule. nih.govelsevierpure.com Similarly, in rat cortical homogenates, specific this compound binding is saturable and sodium-dependent. nih.gov The affinity of [3H]paroxetine binding, another monoamine transporter ligand, also shows a hyperbolic dependence on sodium concentration, further underscoring the importance of this ion in transporter-ligand interactions. nih.gov

Chloride ions (Cl-) also play a crucial role in the binding of this compound. Similar to sodium, the presence of chloride enhances the binding affinity of nisoxetine to the human placental NET, again without affecting the Bmax. nih.gov The coupling ratio for chloride to nisoxetine has been determined to be 1:1. nih.govelsevierpure.com While bromide can substitute for chloride in stimulating binding, other anions like iodide, fluoride, acetate, citrate, and phosphate (B84403) are inactive. researchgate.net

Research has shown that ligands for sigma (σ) and phencyclidine (PCP) receptors can interact with the norepinephrine transporter. In rat vas deferens membranes, various sigma and PCP ligands were found to inhibit this compound binding in a competitive manner, with IC50 values in the micromolar range. nih.gov The order of potency for this inhibition was haloperidol (B65202) > dextromethorphan (B48470) > dizocilpine (B47880) > dextrorphan (B195859) > (+)-3-PPP > PCP > tenocyclidine. nih.gov This suggests that these ligands bind to a site on the norepinephrine transporter that is labeled by this compound. nih.gov

Inhibition of this compound Binding by Sigma and PCP Ligands

Molecular Determinants of this compound-Transporter Interactions

The interaction between this compound and the NET is governed by specific molecular determinants within the transporter's structure.

The norepinephrine transporter, like other monoamine transporters, is understood to have multiple ligand binding sites, often referred to as the primary (S1) and secondary (S2) sites. nih.gov The S1 site is considered the primary substrate binding site, located deep within the transporter. frontiersin.org Evidence suggests that nisoxetine may not bind squarely in the S1 site but rather interacts with a more distal site, potentially the S2 site, while also influencing residues in the S1 pocket. nih.gov

Molecular modeling and mutagenesis studies have started to pinpoint specific amino acid residues that are crucial for nisoxetine binding and transporter function. For instance, in the human NET (hNET), residues such as F72, A73, I156, G320, and F329 have been shown to significantly impact the binding of this compound. frontiersin.org The binding of nisoxetine and other inhibitors like CFT (a cocaine analog) are not always mutually exclusive, suggesting they can bind to separate, albeit interacting, sites on the transporter. nih.gov This supports the model of distinct S1 and S2 sites, where nisoxetine's binding to the S2 site can allosterically modulate the transporter's conformation and function. nih.govmdpi.com

Key Residues in hNET Affecting this compound Binding

Structural Insights into Ligand-Transporter Recognition

The interaction between ligands and the norepinephrine transporter (NET) is a complex process governed by the three-dimensional structure of the transporter protein. While the precise crystal structure of the human NET (hNET) remains to be fully elucidated, significant insights have been gained through homology modeling, mutagenesis studies, and the use of surrogate transporters like the Drosophila melanogaster dopamine transporter (dDAT), which shares a high degree of structural and pharmacological similarity with hNET. nih.govnih.gov These studies have revealed the existence of distinct binding sites and have identified key amino acid residues that are critical for ligand recognition and selectivity.

Research indicates that the binding site for many NET inhibitors, including this compound, overlaps with the primary substrate-binding site, known as the S1 site. nih.gov This site is located approximately midway across the membrane bilayer, nestled between transmembrane domains (TMs) 1, 3, 6, and 8. wikipedia.org Homology models based on the bacterial leucine (B10760876) transporter (LeuT) have been instrumental in visualizing this pocket. wikipedia.org

Mutational analysis has pinpointed several key amino acid residues within the S1 pocket that are crucial for the binding of nisoxetine and other inhibitors. Docking studies on hNET models have identified Phenylalanine F72, Aspartic Acid D75, Tyrosine Y152, and Phenylalanine F317 as being among the most important residues for ligand binding. wikipedia.org Aspartic acid at position 75 (D75) is particularly critical, playing a key role in recognizing the basic amino group present in most monoamine transporter inhibitors and substrates. wikipedia.org

Further detailed mutagenesis studies have provided a more granular understanding of the residues influencing nisoxetine affinity. For instance, mutations at specific residues have been shown to significantly alter the binding affinity (Kd) and the maximal number of binding sites (Bmax) for this compound.

Table 1: Effect of hNET Mutants on this compound Binding Parameters. frontiersin.org

hNET MutantFold Change in Bmax vs. WTKd (nM)
Wild-Type (WT)-Data Not Provided in Source
F72A↓ 6-foldData Not Provided in Source
A73R↓ 5-foldData Not Provided in Source
I156A↓ 9-foldData Not Provided in Source
G320A↓ 14-foldData Not Provided in Source
F329A↓ 12-foldData Not Provided in Source
A73V↑ 2-foldData Not Provided in Source
A77L↑ 2-foldData Not Provided in Source
S420A↑ 2-foldData Not Provided in Source

Interestingly, research suggests that the binding of nisoxetine may not be exclusively competitive with all other NET ligands. Studies investigating the interaction between nisoxetine and the phenyltropane ligand CFT ([3H]WIN 35,428) have shown that these two compounds may not be mutually exclusive in their binding to the NET. nih.gov Dixon plot analysis indicates that nisoxetine and CFT can bind to the transporter simultaneously, which suggests that they may occupy different, albeit potentially interacting, binding sites. nih.gov This has led to the proposal of a secondary, allosteric binding site (S2) on the NET. nih.gov Some models suggest that while tropanes like CFT bind to the S1 site, nisoxetine may bind to this more distal S2 site. nih.gov

The structural basis for the high selectivity of nisoxetine for the NET over the serotonin transporter (SERT) is also a subject of intense investigation. The selectivity appears to be governed by subtle differences in the amino acid residues lining the binding pockets of these two transporters. nih.gov For example, studies have shown that mutating just a handful of non-conserved residues in the central binding site of NET to their counterparts in SERT can confer a SERT-like affinity profile for certain inhibitors. nih.gov This highlights the critical role of these specific residues in determining inhibitor selectivity.

The Drosophila dopamine transporter (dDAT) has proven to be a valuable model for studying these interactions. The dDAT primary binding site is highly similar to that of hNET, and it exhibits a binding affinity for nisoxetine that is very close to that of hNET (Kd = 5 nM for dDAT vs. 1.9 nM for hNET). nih.gov This has allowed for detailed structural studies of inhibitor binding. For instance, the structural overlap of nisoxetine bound to dDAT reveals its position within the binding pocket, providing a template for understanding its interaction with the human transporter. nih.gov

Table 2: Binding Affinities (Ki) of Various Inhibitors for Monoamine Transporters. nih.govabcam.com

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
(R)-Nisoxetine0.46158378
Reboxetine1.1129>10,000
(R)-Tomoxetine (Atomoxetine)5771451
Desipramine7.36163>10,000
Nortriptyline3.4161Data Not Provided in Source
Duloxetine7.50.8240
Indatraline5.80.421.7

Methodological Paradigms Employing 3h Nisoxetine in Neurochemical Research

Radioligand Binding Assays

Radioligand binding assays with [3H]Nisoxetine are fundamental in vitro techniques used to characterize the affinity (K_d) and density (B_max) of norepinephrine (B1679862) uptake sites. These assays are versatile and can be adapted for different preparations, including tissue homogenates and intact cells.

Homogenate Binding Protocols

Homogenate binding assays are a widely used method to study this compound binding to NET in brain tissue. These protocols involve the homogenization of specific brain regions to create a uniform preparation of cell membranes containing the norepinephrine transporters.

A typical protocol for this compound binding in rat brain homogenates involves several key steps. nih.gov Initially, brain tissue from specific regions, such as the medial prefrontal cortex or sensorimotor cortex, is dissected and homogenized in an ice-cold buffer, often a 50 mM phosphate (B84403) buffer (pH 7.4). nih.gov This is followed by centrifugation to separate the membrane-bound transporters from other cellular components. nih.gov The resulting pellet is then washed and re-suspended in an incubation buffer, which commonly consists of 50mM Tris HCl (pH 7.4), 120 mM NaCl, and 5 mM KCl. nih.gov The binding of this compound is sodium-dependent, a crucial factor for the neuronal uptake of norepinephrine. nih.govresearchgate.netwikipedia.org

In these assays, the tissue homogenate is incubated with varying concentrations of this compound to determine total binding. nih.gov Non-specific binding is determined in parallel incubations that include a high concentration of a selective NET inhibitor, such as tomoxetine (B1242691) or desipramine (B1205290), to block all specific binding of the radioligand. nih.govclinpgx.org Specific binding is then calculated by subtracting the non-specific binding from the total binding. The binding data from saturation studies using this method have consistently shown that this compound binds to a single class of high-affinity sites. nih.govresearchgate.netnih.gov

ParameterValue/ConditionSource
Ligand This compound nih.gov
Tissue Rat frontal cortical membranes nih.gov
Homogenization Buffer 50 mM phosphate buffer, pH 7.4 nih.gov
Incubation Buffer 50mM Tris HCl, pH 7.4, 120 mM NaCl, 5 mM KCl nih.gov
Non-specific Binding Agent 1 µM Tomoxetine nih.gov
Incubation Temperature 4°C nih.gov
Incubation Time 4 hours nih.gov
Termination Method Rapid filtration nih.gov

Intact Cell Binding Assays

Intact cell binding assays offer the advantage of studying ligand-transporter interactions in a more physiologically relevant environment, with the transporters embedded in their native cell membranes. These assays are often performed using cell lines, such as Human Embryonic Kidney (HEK) 293 cells, that have been genetically engineered to express the human norepinephrine transporter (hNET). nih.gov

In a typical intact cell binding assay, the cells expressing hNET are incubated with this compound in a buffer that mimics physiological conditions. nih.gov The potencies of various NET ligands to inhibit this compound binding in these whole-cell assays have shown a strong correlation with their ability to inhibit norepinephrine uptake, confirming the functional relevance of the binding sites labeled by the radioligand. nih.gov Research has indicated that using intact cells under physiological conditions with an appropriate uptake buffer can yield binding potencies that are closely aligned with uptake potencies. nih.gov

One study found that for intact HEK293-hNET cells, binding assays performed at 25°C in a buffer containing 153 mM sodium provided compound binding affinities that were very similar to those observed in a [3H]norepinephrine uptake assay. nih.gov This highlights the importance of assay conditions in reflecting the true pharmacological profile of the transporter.

Optimization of Assay Conditions (e.g., Temperature, Buffer Composition)

The conditions under which this compound binding assays are conducted can significantly impact the experimental outcomes, particularly the measured affinity of the radioligand and competing drugs. Key parameters that require careful optimization include temperature and the ionic composition of the buffer.

Temperature: this compound binding is sensitive to temperature. wikipedia.org Assays are frequently conducted at 4°C, which helps to minimize the degradation of the transporter and the radioligand during the prolonged incubation times often required to reach equilibrium. nih.govnih.gov However, studies have also been performed at higher temperatures, such as 25°C, to more closely mimic physiological conditions. nih.gov It has been demonstrated that different assay temperatures can alter the potency of certain compounds in inhibiting this compound binding. nih.gov

Buffer Composition: The composition of the incubation buffer, especially the concentration of sodium ions, is a critical factor. The binding of this compound to NET is sodium-dependent. nih.govresearchgate.net Traditional membrane homogenate binding assays often utilize high concentrations of sodium (e.g., ~295 mM) to enhance the binding signal. nih.gov However, these non-physiological conditions can sometimes lead to an overestimation of the affinity for certain classes of NET inhibitors while underestimating the affinity for others, like cocaine and its analogs. nih.gov Therefore, for certain research questions, using buffers with more physiologically relevant sodium concentrations is recommended to obtain data that better correlates with functional uptake assays. nih.gov The choice of buffer system, such as Tris-HCl or phosphate buffer, can also influence the binding characteristics. nih.gov

Quantitative Autoradiography

Quantitative autoradiography is a powerful imaging technique that utilizes radiolabeled ligands like this compound to visualize and quantify the distribution of their binding sites within tissue sections. This method has been instrumental in mapping the neuroanatomical distribution of the norepinephrine transporter.

Principles and Applications in Mapping Noradrenergic Innervation

The fundamental principle of quantitative autoradiography with this compound involves incubating thin, frozen tissue sections with the radioligand. The this compound binds to the NET present in the tissue. After washing away the unbound radioligand, the sections are exposed to a radiation-sensitive film or a digital imaging system. The resulting autoradiograms provide a detailed visual map of the density and location of this compound binding sites. nih.govresearchgate.net

A key application of this technique is the mapping of noradrenergic innervation. The distribution pattern of this compound binding has been shown to be highly consistent with the known anatomical pathways of noradrenergic neurons in the brain. nih.govresearchgate.net This strong correlation provides a reliable method for assessing the integrity of noradrenergic systems. For instance, studies have demonstrated that the destruction of central noradrenergic neurons using neurotoxins like 6-hydroxydopamine (6-OHDA) or DSP-4 leads to a significant reduction in this compound binding in the affected brain regions. nih.govresearchgate.net This makes this compound autoradiography a valuable tool for studying the effects of neurodegenerative diseases or neurotoxic insults on the noradrenergic system. nih.govresearchgate.net

Regional Distribution Studies of NET Binding Sites in Neural Tissues

Quantitative autoradiography with this compound has been extensively used to detail the regional and subregional distribution of NET binding sites throughout the central nervous system of various species, including rats and cats. nih.govresearchgate.netnih.gov These studies have revealed a heterogeneous distribution of NET, with particularly high densities in areas known to receive dense noradrenergic projections.

In the rat brain, the highest densities of this compound binding are observed in regions such as the locus coeruleus, the site of the majority of noradrenergic neurons in the brain, as well as in its projection areas like the thalamus and hypothalamus. nih.govresearchgate.netclinpgx.org In contrast, areas with sparse noradrenergic innervation, such as the caudate nucleus and putamen, exhibit very low levels of this compound binding. clinpgx.orgnih.gov

Studies in the human brain have also utilized this compound to map NET distribution, with notable findings in the locus coeruleus and raphe nuclei. nih.gov The binding of this compound is unevenly distributed along the rostral-caudal axis of the locus coeruleus. nih.gov High densities of NET binding sites are also found in the dorsal raphe nucleus, suggesting a significant interaction between the noradrenergic and serotonergic systems. nih.gov

Brain RegionThis compound Binding DensitySpeciesSource
Locus Coeruleus Very HighCat, Human, Rat clinpgx.orgnih.govnih.gov
Dorsal Raphe Nucleus HighHuman nih.gov
Pontine Nuclei HighCat nih.gov
Periventricular Hypothalamus HighCat nih.gov
Anterior Ventral Thalamic Nucleus HighRat clinpgx.org
Hippocampal Formation Moderately HighCat nih.gov
Neocortex (Superficial Layers) Moderately HighCat nih.gov
Caudate Nucleus/Putamen Very Low/DevoidCat, Rat clinpgx.orgnih.gov
Substantia Nigra Very LowHuman, Rat clinpgx.orgnih.gov

Cell Culture Models for Transporter Research

Cell culture models are indispensable tools in neurochemical research, providing controlled environments to dissect the molecular functions of proteins like the norepinephrine transporter (NET). These systems allow for the precise study of transporter kinetics, pharmacology, and regulation, free from the complexities of intact neural circuits.

Application in Studies of Transporter Trafficking and Regulation

The number of norepinephrine transporters on the cell surface is not static; it is dynamically regulated through processes of trafficking (movement to and from the plasma membrane) and post-translational modifications like phosphorylation. nih.gov this compound binding assays are instrumental in quantifying the cell surface population of NET, providing a means to study these regulatory mechanisms.

Research has shown that the activity of protein kinases and phosphatases can significantly alter NET function. nih.gov For example, protein kinase C (PKC) activation can lead to a downregulation of NET function. This process is linked to the interaction between the N-terminal domain of NET and a presynaptic protein called syntaxin (B1175090) 1A. nih.gov Studies investigating these pathways can use this compound binding to measure the resulting decrease in surface transporter expression. By comparing the total amount of transporter in the cell (measured after cell lysis) with the amount on the surface (measured in intact cells), researchers can delineate the effects of regulatory signals on transporter trafficking versus changes in total protein synthesis. nih.gov

Synaptosomal Preparations for Uptake and Binding Studies

Synaptosomes are isolated, sealed nerve terminals prepared from brain tissue. They retain functional machinery for neurotransmitter uptake and release, making them an excellent ex vivo model that bridges the gap between cell cultures and in vivo studies.

Inhibition of [3H]Norepinephrine Uptake in Synaptosomes

Studies using synaptosomes from different brain regions of wild-type and transporter knockout mice have powerfully demonstrated this principle. For instance, in the frontal cortex, where NET density is high, nisoxetine (B1678948) potently blocks the uptake of [3H]dopamine. jneurosci.orgjneurosci.orgresearchgate.net Conversely, in synaptosomes from NET knockout mice, nisoxetine has no effect on dopamine (B1211576) uptake, confirming its selectivity. jneurosci.orgjneurosci.org These experiments have been crucial in establishing that NET is the primary transporter responsible for clearing dopamine in brain regions with low levels of the dopamine transporter (DAT). jneurosci.orgjneurosci.org

Table 2: Inhibition of [3H]Dopamine Uptake by Nisoxetine in Mouse Brain Synaptosomes

Brain Region Genotype Nisoxetine Concentration % Inhibition of [3H]Dopamine Uptake
Frontal Cortex Wild-Type Low (~10⁻⁹ M) ~20% jneurosci.orgresearchgate.net
Frontal Cortex Wild-Type High (~10⁻⁶ M) ~60% jneurosci.orgresearchgate.net
Frontal Cortex NET-Knockout High (~10⁻⁶ M) No significant inhibition jneurosci.org
Nucleus Accumbens Wild-Type Low (~10⁻⁹ M) ~20% jneurosci.orgresearchgate.net

| Caudate | Wild-Type | Low (~10⁻⁹ M) | ~20% jneurosci.orgresearchgate.net |

Competitive Binding in Synaptosomal Membranes

In this approach, this compound is used as the primary radioligand to label the norepinephrine transporter directly. The experiments are conducted on membranes prepared from synaptosomes. The goal is to determine the affinity (Kd) of this compound for the NET and the total number of binding sites (Bmax). nih.govnih.gov

Saturation binding assays involve incubating synaptosomal membranes with increasing concentrations of this compound to determine these parameters. nih.gov The binding is saturable and sodium-dependent, consistent with the properties of the transporter. nih.gov Such studies have established a high-affinity binding site for this compound with a dissociation constant (Kd) of approximately 0.8 nM. nih.gov

Competitive binding assays are also widely performed, where a fixed concentration of this compound is co-incubated with various concentrations of a non-labeled competing drug. nih.gov The ability of the competing drug to displace this compound reveals its affinity for the NET. The potencies of various drugs to inhibit the binding of this compound in synaptosomal membranes show a strong correlation with their potencies to inhibit the functional uptake of [3H]norepinephrine. nih.gov These assays are crucial for characterizing how genetic or pharmacological manipulations alter the properties of the norepinephrine transporter. nih.govnih.gov

Ex Vivo and In Vitro Tissue Slice Preparations

Brain tissue slices offer a more complex and physiologically relevant model than synaptosomes, as they preserve the local cellular architecture and synaptic connections. horizondiscovery.com this compound is used in both in vitro and ex vivo slice preparations to study the norepinephrine transporter.

In vitro, quantitative autoradiography with this compound is used to map and quantify the distribution of NET sites in brain slices. nih.gov This technique involves incubating the slices with the radioligand, washing away unbound ligand, and then exposing the slices to film or a phosphor imaging system. The resulting image reveals the density of NET in different brain structures. This method has shown that the pattern of this compound binding aligns closely with the known distribution of noradrenergic innervation. nih.gov Furthermore, selective destruction of noradrenergic neurons leads to a significant decrease in this compound binding, confirming the specificity of the ligand for these sites. nih.gov

In ex vivo studies, an animal is first administered a drug, and then brain tissue is collected to prepare slices. researchgate.net These slices can then be incubated with this compound to measure the occupancy of the norepinephrine transporter by the administered drug. This provides a direct measure of target engagement in the central nervous system, linking drug dosage to its molecular action at the transporter. researchgate.net

Studies in Brain Slices for Regional Analysis

The tritiated radioligand, this compound, serves as a precise tool for elucidating the distribution and density of norepinephrine transporters (NET) in the brain through in vitro binding studies on tissue slices. nih.govwikipedia.org This methodology, primarily quantitative autoradiography, allows for detailed regional and laminar analysis of NET binding sites, providing insights that correlate well with the known patterns of noradrenergic innervation. nih.govnih.gov

Autoradiographic studies have demonstrated that the binding of this compound is sodium-dependent, saturable, and targets a single class of high-affinity sites. nih.govnih.gov The distribution of these binding sites is not uniform across the brain, with specific regions showing particularly high densities. In the cat brain, the highest concentrations of this compound binding are observed in the locus coeruleus, its ascending pathways, the area postrema, the dorsal part of the inferior olive, pontine nuclei, raphe nuclei, and the colliculi. nih.gov High densities are also found in hypothalamic areas, the nucleus accumbens, and the olfactory bulb. nih.gov Similarly, in the rat brain, the locus coeruleus and thalamus are regions with the highest specific binding. wikipedia.org

Studies comparing different radioligands have reinforced the selectivity of this compound for NET. For instance, while (R)-[3H]tomoxetine binds to both NET and serotonin (B10506) uptake sites, (R/S)-[3H]nisoxetine binding is almost exclusively localized to NET-rich areas and is notably absent in regions like the caudate-putamen, globus pallidus, and olfactory tubercle where the other ligand shows some binding. nih.gov

The application of this compound in brain slices extends to examining the effects of various physiological and experimental manipulations. For example, research in adult male rats has utilized this compound binding assays on dissected brain regions like the prefrontal cortex, sensorimotor cortex, and caudate to investigate the impact of gonadectomy and hormone replacement on NET affinity and density. nih.gov Such studies have revealed that gonadectomy can significantly increase the affinity constant (Kd) for this compound in cortical areas without affecting the maximal number of binding sites (Bmax). nih.gov Furthermore, lesioning studies using neurotoxins like 6-OH-dopamine or DSP-4 have shown significant decreases in this compound binding across most brain regions, confirming that the ligand binds to presynaptic noradrenergic terminals. nih.govresearchgate.net

The following table summarizes the observed density of this compound binding sites across various brain regions as determined by autoradiography.

Brain RegionReported this compound Binding DensitySpeciesCitation
Locus CoeruleusHighestCat, Rat nih.govwikipedia.org
ThalamusHighestRat wikipedia.org
HypothalamusHighCat, Quail nih.govresearchgate.net
Hippocampal FormationModerately HighCat nih.gov
NeocortexModerate (Laminar Distribution)Cat nih.gov
Prefrontal CortexAnalyzedRat nih.gov
Sensorimotor CortexAnalyzedRat nih.gov
Olfactory TubercleHighQuail researchgate.net
Caudate Nucleus & PutamenDevoid/Almost AbsentCat, Rat nih.govnih.gov
White MatterDevoidCat nih.gov

Applications in Peripheral Tissue Research (e.g., Rat Vas Deferens)

Beyond the central nervous system, this compound has been employed as a valuable radioligand to characterize norepinephrine transporters in peripheral tissues. A primary example of this application is the study of the rat vas deferens, a classical model for investigating noradrenergic function. ebi.ac.uk

In membrane preparations from the rat vas deferens, this compound binding is characterized by its high affinity, saturability, and sodium-dependence, targeting a single population of binding sites. ebi.ac.uk This profile is consistent with its binding characteristics in the brain, validating its use as a selective marker for the noradrenaline transporter in this peripheral tissue. ebi.ac.uk The high density of NET in the vas deferens makes it a suitable tissue for detailed pharmacological studies. Research has established specific binding parameters, which are crucial for understanding the kinetics of ligand-transporter interactions. ebi.ac.uk

Functional studies have linked this compound binding to physiological responses. For instance, the potency of the venom peptide χ-MrIA to inhibit this compound binding closely matches its ability to potentiate noradrenergic contractions in the isolated rat vas deferens preparation. uq.edu.au This demonstrates a direct correlation between the binding of ligands to the NET, as quantified by this compound displacement, and the functional regulation of norepinephrine activity in this tissue. uq.edu.au Furthermore, these peripheral models allow for the investigation of how various compounds, such as sigma (σ) and phencyclidine (PCP) receptor ligands, interact with and modulate catecholamine systems outside the brain. ebi.ac.uk

The following table presents the binding characteristics of this compound in rat vas deferens membranes.

Binding ParameterReported ValueCitation
Dissociation Constant (Kd)1.63 ± 0.36 nM ebi.ac.uk
Maximal Binding Capacity (Bmax)1,625 ± 500 fmol/mg of protein ebi.ac.uk
Hill Coefficient (nH)1.003 ± 0.017 ebi.ac.uk
Association Rate Constant (k+1)3.9 x 107 min-1M-1 ebi.ac.uk
Dissociation Rate Constant (k-1)0.005 min-1 ebi.ac.uk

Applications of 3h Nisoxetine in Investigating Noradrenergic System Dynamics and Neurobiology

Characterization of Norepinephrine (B1679862) Transporter Expression and Regulation

[3H]Nisoxetine's high affinity and selectivity for the norepinephrine transporter (NET) make it an invaluable radioligand for quantitative autoradiography and membrane binding assays. revvity.com These techniques allow for the precise measurement of NET density (Bmax) and affinity (Kd) in different brain regions and under various experimental conditions.

Studies utilizing this compound have revealed dynamic changes in NET expression throughout brain development. In rats, a significant postnatal increase in NET density is observed in forebrain regions. nih.gov For instance, between postnatal day 10 (PND 10) and PND 15, NET expression in most forebrain areas increases approximately five-fold, reaching levels comparable to those in adults. nih.gov At PND 5 and 10, these same areas exhibit low NET expression. nih.gov

Conversely, the brainstem, particularly the locus coeruleus, shows a different developmental trajectory, with very high NET expression in the early postnatal period that subsequently decreases dramatically in adulthood. nih.govnih.gov This regional and temporal variation in NET expression suggests a crucial role for norepinephrine in the maturation of distinct brain circuits. nih.gov The early, high expression in the brainstem may be important for the initial development of widespread noradrenergic projections, while the later increase in forebrain NET density likely reflects the functional maturation of these pathways. nih.gov

Table 1: Developmental Changes in this compound Binding in Rat Brain

Brain Region Postnatal Day (PND) 5 & 10 Postnatal Day (PND) 15 Adult
Forebrain Low Expression (1-2 fmol/mg tissue) ~5-fold increase from PND 10 Levels similar to PND 15
Brainstem (Locus Coeruleus) Very High Expression Decreased from early postnatal Dramatically decreased

Data sourced from quantitative autoradiography studies using this compound. nih.gov

Pharmacological studies employing this compound have provided insights into how various drugs interact with and modulate the norepinephrine transporter. For example, research has shown that gonadectomy in adult male rats can lead to a significant increase in the affinity constant (Kd) for this compound in the prefrontal and sensorimotor cortex, an effect that is reversed by testosterone (B1683101) replacement. nih.gov This suggests that hormonal fluctuations can alter the binding characteristics of the NET, which may have implications for norepinephrine signaling in these cortical areas. nih.gov

Furthermore, investigations into the binding properties of different NET inhibitors have revealed complexities in their interactions with the transporter. While this compound is a standard radioligand for NET, studies comparing its binding with other compounds like [3H]CFT have suggested that their binding sites may not be mutually exclusive. nih.gov This implies that different classes of inhibitors might interact with the transporter in distinct ways, potentially leading to different functional consequences beyond simple blockade of norepinephrine reuptake. nih.gov

The use of this compound has been pivotal in assessing the integrity of noradrenergic nerve terminals following exposure to neurotoxins or surgical lesions. The selective neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is known to destroy noradrenergic terminals originating from the locus coeruleus. nih.gov Studies have demonstrated that DSP-4-induced lesions in neonatal rats have a minimal long-term effect on the expression of alpha-2 adrenergic receptors, despite the significant loss of norepinephrine. nih.gov

In contrast, prenatal exposure to methylazoxymethanol (B1197960) (MAM), which affects cortical development, leads to a dramatic and sustained increase in NET density in the frontal and parietal cortex of rats during postnatal development. nih.gov At postnatal day 45, NET levels in MAM-treated animals can be 250-300% greater than in controls. nih.gov This suggests a compensatory upregulation of NET in response to developmental insults. The ability to quantify these changes in NET density using this compound provides a valuable measure of neurotoxic effects on the noradrenergic system.

Table 2: Effect of Developmental Neurotoxin Exposure on NET Density

Treatment Brain Region Age Change in NET Density vs. Control
Prenatal MAM Frontal Cortex PND 45 +250%
Prenatal MAM Parietal Cortex PND 45 +300%

Data reflects changes in this compound binding. nih.gov

Elucidation of Monoamine Transporter Cross-talk and Interactions

This compound has also been instrumental in dissecting the complex interplay between different monoamine transporter systems, particularly the norepinephrine and dopamine (B1211576) transporters (DAT).

While the dopamine transporter is the primary mechanism for clearing dopamine from the synapse in regions like the striatum, the norepinephrine transporter can also take up dopamine, especially in areas where DAT expression is low, such as the prefrontal cortex. nih.gov Research indicates that in adult male rats, hormonal changes induced by gonadectomy, which alter the affinity of this compound binding to NET in the cortex, could influence prefrontal dopamine levels. nih.gov This highlights the functional significance of NET-mediated dopamine clearance in specific brain circuits.

Comparative binding studies using this compound alongside radioligands for other monoamine transporters have helped to delineate the selectivity and unique properties of these transporters. For instance, while (R/S)-[3H]Nisoxetine is highly selective for NET, other ligands like (R)-[3H]tomoxetine have been shown to bind with high affinity to NET and with lower affinity to the serotonin (B10506) transporter. nih.gov

Similarly, comparisons between this compound and [3H]desipramine, another NET ligand, have been conducted. While both are used to label NET, they may have different binding characteristics. researchgate.net Furthermore, studies comparing this compound with the dopamine transporter ligand [3H]WIN 35,428 have been crucial in confirming the distinct regional distribution and regulation of NET and DAT. nih.gov For example, in the rat placenta, saturable this compound binding is observed, indicating the presence of NET, whereas no saturable binding of the DAT ligand [3H]GBR 12935 is found, suggesting the absence of DAT. documentsdelivered.com These comparative analyses underscore the utility of this compound as a specific tool for isolating and studying the norepinephrine transporter system.

Investigation of Specific Noradrenergic Nuclei and Pathways

The distribution of this compound binding sites closely mirrors the known pathways of noradrenergic innervation in the brain. nih.govnih.gov This correlation allows researchers to map and quantify NET density in specific nuclei and their projection fields, providing insights into the neuroanatomy and function of the noradrenergic system.

The locus coeruleus (LC), the principal source of norepinephrine in the central nervous system, exhibits the highest density of this compound binding sites. nih.govpeerj.com Autoradiographic studies reveal a strong positive correlation between the density of this compound binding and the number of noradrenergic neurons along the rostral-caudal axis of the LC. nih.gov This relationship underscores the localization of NETs on the noradrenergic neurons and their dendrites within the LC. nih.gov

The binding is not uniform, with the middle portion of the human LC showing the highest concentration of binding sites. nih.gov Ascending pathways originating from the LC also show high densities of this compound binding. nih.gov Research has demonstrated that these binding sites are susceptible to neurotoxins that target noradrenergic neurons. For instance, treatment with DSP-4, a selective noradrenergic neurotoxin, leads to a significant dose-dependent decrease in the number of this compound binding sites, further confirming that this radioligand binds to NETs on noradrenergic nerve terminals. nih.gov

Studies utilizing this compound have also shed light on pathological changes within the LC. In major depression, a significant reduction in this compound binding has been observed in the midcaudal portion of the LC, suggesting a downregulation of NET in this disorder. nih.govjneurosci.org Similarly, a notable decrease in binding is seen in the mid and caudal regions of the LC in Alzheimer's disease. nih.gov Furthermore, an inverse correlation between age and this compound binding in the LC has been reported, likely reflecting age-related loss of LC cells. nih.gov

Interactive Data Table: this compound Binding in the Locus Coeruleus

ConditionRegion of Locus CoeruleusObservationImplication
NormalMiddle PortionHighest density of this compound bindingHigh concentration of NET
Major DepressionMidcaudal PortionSignificantly lower this compound bindingDownregulation of NET
Alzheimer's DiseaseMid and Caudal RegionsSignificant decrease in this compound bindingLoss of NET sites on noradrenergic terminals
AgingThroughout LCInverse correlation between age and bindingAge-related loss of LC neurons

This compound has been instrumental in characterizing NET distribution in various forebrain regions that receive dense noradrenergic projections from the locus coeruleus. researchgate.net In the prefrontal cortex, a region critical for executive function and attention, this compound binding is readily detectable, reflecting the significant role of norepinephrine in modulating cortical activity. nih.govnih.gov Studies have shown that dopamine uptake in the frontal cortex is primarily mediated by the norepinephrine transporter, a finding supported by experiments using this compound in NET knockout mice. jneurosci.org

The hippocampus, a key structure for learning and memory, displays a moderately high concentration of this compound binding sites, particularly in the molecular layer of Ammon's horn. nih.gov In contrast, the caudate nucleus and putamen, components of the striatum, are largely devoid of this compound labeling, indicating a low density of norepinephrine transporters in these areas. nih.gov However, the nucleus accumbens, another part of the striatum, shows a high density of binding sites. nih.gov

Quantitative autoradiography with this compound has revealed a widespread but varied distribution of NETs in numerous other brain regions. High densities of binding sites are observed in the olfactory tubercle, an area involved in processing olfactory information. nih.govresearchgate.net The thalamus and various brainstem nuclei, including the pontine and raphe nuclei, also exhibit significant this compound binding. nih.govnih.gov

The hypothalamus, a critical regulator of endocrine function and autonomic processes, shows high concentrations of NETs, particularly in the periventricular and lateral areas, as well as the suprachiasmatic nucleus. nih.gov The amygdala, a key component of the brain's emotional circuitry, also demonstrates moderate to high levels of this compound binding. researchgate.netresearchgate.net These findings align with the extensive projections of the noradrenergic system throughout the brain and its role in a wide array of physiological and behavioral functions. nih.govresearchgate.net

Interactive Data Table: Regional Distribution of this compound Binding

Brain RegionBinding DensityKey Subregion(s) with High Binding
Locus CoeruleusVery HighMiddle Portion
Prefrontal CortexHigh-
HippocampusModerately HighMolecular Layer of Ammon's horn
StriatumLow (Caudate/Putamen), High (N. Accumbens)Nucleus Accumbens
ThalamusModerate to High-
BrainstemHighPontine Nuclei, Raphe Nuclei
Olfactory TubercleHigh-
AmygdalaModerate to High-
HypothalamusHighPeriventricular & Lateral Areas, Suprachiasmatic Nucleus

Sex Differences in Noradrenergic Transporter Localization and Density

Research utilizing this compound has uncovered sex-related differences in the density of norepinephrine transporters in specific brain regions. In the frontal cortex of rats, control females have been found to possess a significantly higher number of this compound binding sites compared to control males. nih.gov This suggests a baseline gender-related disparity in the cortical noradrenergic system.

Further studies have indicated that gonadal hormones may play a role in modulating NET density. For example, gonadectomy in adult male rats has been shown to significantly increase the affinity constant (Kd) for this compound binding in cortical areas, an effect that is sensitive to androgen replacement. nih.gov In contrast, studies in Japanese quail have also revealed sex differences in NET density in various brain regions, including the olfactory tubercle, medial and lateral striatum, amygdala, and hypothalamus, as measured by this compound autoradiography. researchgate.net These findings highlight the importance of considering sex as a biological variable in studies of the noradrenergic system and its role in behavior and disease. nih.govmdpi.com

Contributions to Understanding Noradrenergic System Plasticity (e.g., in animal models of neural perturbation)

This compound has proven to be a valuable tool for investigating the plasticity of the noradrenergic system in response to various perturbations, including neurotoxin-induced lesions and pharmacological treatments. A key model for studying noradrenergic denervation involves the administration of the neurotoxin DSP-4. nih.gov Studies have consistently shown that DSP-4 treatment leads to a substantial and dose-dependent reduction in this compound binding in brain regions innervated by the locus coeruleus, such as the frontal cortex. nih.govnih.gov This decrease in binding sites directly correlates with the depletion of cortical norepinephrine concentrations, providing a quantitative measure of noradrenergic terminal loss. nih.gov

Interestingly, while neurotoxin-induced lesions cause a decrease in NET density, studies examining the effects of repeated administration of antidepressant drugs that act on the noradrenergic system have not found alterations in the number or affinity of this compound binding sites. nih.gov This suggests that adaptive changes in norepinephrine uptake sites may not be a primary mechanism of action for these medications. The ability to quantify changes in NET density using this compound provides a powerful method for understanding the adaptive capacity of the noradrenergic system in response to injury and pharmacological intervention.

Advanced Research Considerations and Future Directions for 3h Nisoxetine Studies

Methodological Advancements and Refinements in [3H]Nisoxetine Assays

Since its development, this compound has been recognized for its superior properties compared to previously used radioligands for the NET, such as [3H]desipramine and [3H]mazindol, which lacked specificity. wikipedia.org this compound binds with high affinity to a single class of sites on the NET, making it a selective marker. wikipedia.orgnih.govnih.gov However, the traditional binding assay protocols have limitations that present opportunities for refinement.

Standard this compound binding assays in membrane homogenates typically require a high concentration of sodium ions (around 295 mM) and extended incubation times at low temperatures (e.g., 3 hours at 4°C) to achieve optimal specific binding. nih.gov These specific, sodium-dependent conditions are crucial, as binding is barely detectable in the absence of sodium. wikipedia.orgnih.gov While effective for quantifying NET sites, these conditions may not accurately reflect the physiological environment and can underestimate the affinity of certain classes of NET ligands, particularly phenyltropanes like cocaine. nih.gov

Recent research has highlighted these limitations and explored alternative approaches. For instance, studies have investigated the use of different radioligands, such as [3H]CFT (a phenyltropane), for labeling the human NET (hNET) in cell-based binding studies. nih.gov These alternative assays, conducted at physiological sodium concentrations and warmer temperatures (25°C), yield potency values for various ligands that are more consistent with their potencies in functional [3H]norepinephrine uptake assays. nih.govnih.gov Such findings underscore the need to tailor assay conditions to the specific research question and ligand class being investigated, moving beyond a one-size-fits-all approach.

Further refinements could involve the development of novel functional assays. One such advancement is the TRACT assay, a label-free method based on the activation of G protein-coupled receptors by a transported substrate, which has been applied to NET-expressing cell lines to characterize inhibitors like nisoxetine (B1678948). researchgate.net These next-generation assays provide a more dynamic and physiologically relevant measure of transporter function compared to traditional radioligand binding.

ParameterValue (Rat Cerebral Cortex)Reference
Kd 0.7 - 0.8 nM wikipedia.orgnih.gov
Bmax ~12 fmol/mg protein wikipedia.org
Sodium Dependence Binding increases with sodium concentration wikipedia.org
Inhibitor Ki (Nisoxetine) 0.7 ± 0.02 nM wikipedia.org

Integration with Complementary Neurochemical and Imaging Techniques (excluding human clinical imaging)

The full potential of this compound is realized when its use is integrated with other powerful neurochemical and analytical techniques. This combinatorial approach allows for a more comprehensive understanding of the noradrenergic system.

Quantitative Autoradiography (QAR): this compound is extensively used for QAR to map the anatomical distribution of NET in the brain. wikipedia.orgnih.gov The binding patterns observed with this compound closely match the known patterns of noradrenergic innervation. nih.govresearchgate.net For example, high densities of binding sites are found in regions like the locus coeruleus, thalamus, and various cortical layers, while being sparse in areas like the caudate nucleus and putamen. wikipedia.orgnih.gov This technique has been instrumental in studying the loss of noradrenergic nerve terminals following neurotoxin treatment (e.g., with DSP-4 or 6-hydroxydopamine), where a significant decrease in this compound binding correlates with the depletion of norepinephrine (B1679862). nih.govresearchgate.netnih.gov Autoradiographic studies have been conducted in various species, including rats, cats, and Japanese quail, revealing both conserved and species-specific patterns of NET distribution. nih.govnih.govresearchgate.net

Integration with Neurotransmitter Detection: Combining this compound binding data with direct measurements of neurotransmitter dynamics offers a powerful synergy. While this compound assays provide a static measure of transporter density (Bmax) and affinity (Kd), techniques like in vivo microdialysis and fast-scan cyclic voltammetry (FSCV) offer real-time information on neurotransmitter release and clearance. nih.govnih.govfsu.edu For example, researchers can correlate changes in this compound binding density, as determined by autoradiography in one cohort of animals, with alterations in norepinephrine or dopamine (B1211576) clearance rates measured by FSCV in a parallel group. nih.gov FSCV, with its subsecond temporal resolution, is particularly well-suited for studying the rapid kinetics of monoamine release and uptake. fsu.edu Although FSCV has been more commonly applied to dopamine and serotonin (B10506), its principles are applicable to norepinephrine, and combining it with this compound studies can elucidate how changes in NET numbers impact synaptic neurotransmitter availability. nih.govrsc.org

TechniqueInformation GainedSynergy with this compound
Quantitative Autoradiography Anatomical distribution and density of NETValidates that this compound binding corresponds to noradrenergic terminals and allows for region-specific analysis of NET changes. nih.govresearchgate.net
Microdialysis Tonic extracellular neurotransmitter levelsCorrelates NET density with baseline neurotransmitter concentrations in specific brain regions. nih.gov
Fast-Scan Cyclic Voltammetry (FSCV) Phasic, real-time neurotransmitter release and uptake kineticsLinks changes in NET density (Bmax) or affinity (Kd) to functional alterations in the speed and efficiency of norepinephrine clearance. nih.govfsu.edu

Expanding the Application of this compound to Novel Research Questions in Neurobiology

Beyond its traditional use in characterizing antidepressants, this compound is being applied to a broadening range of research questions in neurobiology, shedding light on the role of the noradrenergic system in diverse physiological and pathological processes.

One area of expanding interest is the study of neurodevelopmental and neurodegenerative diseases. nih.gov Because the locus coeruleus, a primary source of norepinephrine in the brain, is affected early in the course of some age-related pathologies, this compound is a valuable tool for tracking the associated loss of NET-containing cells and terminals. wikipedia.org

Another novel application is in the field of neuroendocrinology. Studies have used this compound binding assays to investigate how gonadal hormones influence the NET. For example, research in male rats has shown that gonadectomy leads to a significant increase in the dissociation constant (Kd) for this compound in the prefrontal and sensorimotor cortex, suggesting a decrease in binding affinity. nih.gov This effect was reversed by testosterone (B1683101) replacement but not by estradiol, indicating an androgen-specific regulation of NET affinity. nih.gov These findings suggest that hormonal fluctuations could regulate norepinephrine signaling in the cortex by modulating the transporter, with implications for understanding sex differences in cognitive function and psychiatric disorders. nih.gov

Furthermore, this compound serves as a critical tool in the preclinical evaluation of new chemical entities that target monoamine transporters. For instance, in the characterization of novel triple reuptake inhibitors, this compound binding assays are used to determine the binding affinity and selectivity of the new compound for the NET, alongside similar assays for the dopamine and serotonin transporters. frontiersin.org

Unexplored Aspects of NET Allosterism and Ligand-Binding Dynamics via this compound

The norepinephrine transporter is a complex protein with sophisticated regulatory mechanisms, including the potential for allosteric modulation. Allosteric sites are distinct from the primary (orthosteric) substrate and inhibitor binding site, and ligands that bind to them can modulate the transporter's function. nih.gov While this compound binds to the primary inhibitor site, it can be used as a probe to uncover these more complex binding dynamics.

These findings open up a new frontier for research using this compound. Future studies could employ dissociation kinetic experiments, a classic method for detecting allosteric interactions. nih.gov In such an experiment, membranes are pre-incubated with this compound to reach equilibrium. Then, a putative allosteric modulator is added, and the rate at which this compound dissociates from the transporter is measured. A change in the dissociation rate (either slowed or accelerated) in the presence of the test compound would provide strong evidence for allosteric interaction. nih.gov By screening compound libraries with this method, novel allosteric modulators of the NET could be identified, offering new therapeutic possibilities.

Q & A

Q. What experimental protocols are recommended for assessing [3H]Nisoxetine binding to the norepinephrine transporter (NET) in membrane homogenates?

To measure this compound binding, incubate membrane homogenates (e.g., from rat brain stem or HEK-hNET cells) with 0.5–1 nM this compound in a buffer containing physiological [Na+] (e.g., 120–130 mM) at 0–4°C for 60 minutes . Terminate assays by rapid filtration through GF/B filters pre-soaked in 0.05% polyethylenimine (PEI). Define nonspecific binding using 1 µM desipramine or other NET inhibitors . Include triplicate measurements and validate purity of radioligand (specific activity ~80 Ci/mmol) .

Q. How do researchers distinguish specific vs. nonspecific binding in this compound assays?

Specific binding is calculated by subtracting nonspecific binding (measured in the presence of 1 µM desipramine) from total binding (no competitor). For autoradiography, use adjacent tissue sections incubated with/without desipramine to quantify regional NET density . Validate specificity by demonstrating >80% displacement with selective NET inhibitors .

Q. What methodologies are used to determine equilibrium dissociation constants (KD) and maximal binding capacity (Bmax) for this compound?

Perform saturation binding assays using increasing concentrations of this compound (e.g., 0.1–10 nM). Fit data to a one-site binding model using nonlinear regression (e.g., GraphPad Prism) to derive KD (affinity) and Bmax (receptor density) . Ensure linearity in Scatchard plots for validation .

Advanced Research Questions

Q. How do nisoxetine and CFT exhibit non-mutually exclusive binding to NET, and how is this analyzed experimentally?

Nisoxetine and CFT bind to distinct but interacting sites on NET. To demonstrate this, conduct Dixon plot analyses: measure [3H]dopamine uptake inhibition by nisoxetine in the presence of varying CFT concentrations. Linear regression of reciprocal uptake vs. nisoxetine concentration reveals intersecting lines, indicating non-competitive interaction (α > 1) . Use HEK-hNET cells for functional assays and validate with binding studies .

Q. What experimental designs address time-dependent reductions in this compound binding caused by prolonged NET inhibitor exposure?

Expose HEK-hNET cells to desipramine (1–10 µM) for 3–21 days. Quantify this compound binding in membrane homogenates and correlate with Western blotting for hNET protein levels. Recovery experiments (e.g., 72-hour washout) confirm reversibility . Include time-matched controls and normalize binding to protein concentration .

Q. How can researchers resolve contradictions in this compound binding data under varying assay conditions (e.g., [Na+] or temperature)?

In physiological [Na+] (120 mM, 25°C), this compound binding correlates with functional NET activity. However, low [Na+] (e.g., 20 mM) or cold temperatures (0–4°C) alter ligand affinity. Compare Ki values from binding assays (membrane homogenates) vs. uptake assays (intact cells) to identify condition-dependent discrepancies . Use kinetic modeling to dissect allosteric effects .

Q. What strategies optimize autoradiographic quantification of NET density using this compound in heterogeneous tissues?

Use cryostat-sectioned tissues (10–20 µm thickness) incubated with 0.5 nM this compound. Co-incubate adjacent sections with 10 µM nisoxetine to define nonspecific binding. Phosphor imaging films or β-imagers provide high-resolution quantification. Normalize signals to reference regions (e.g., frontal cortex) and validate with homogenate binding .

Data Analysis & Contradiction Management

Q. How are IC50 and Ki values calculated for NET inhibitors in this compound displacement assays?

Fit displacement curves (e.g., 10<sup>−12</sup>–10<sup>−4</sup> M inhibitor concentrations) to a one-site competitive model in GraphPad Prism. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is this compound concentration . Validate with homologous competition assays .

Q. What statistical approaches reconcile variability in this compound binding across repeated experiments?

Report data as mean ± SEM from ≥3 independent experiments (triplicates). Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. For nonlinear regression, report 95% confidence intervals for KD, Bmax, and Ki values .

Methodological Innovations

Q. How do mutations in NET (e.g., hNET-A457P) impact this compound binding in structure-function studies?

Express mutant NET in heterologous systems (e.g., COS-7 cells) and compare this compound Bmax and KD to wild type. Assess surface expression via biotinylation/Western blotting. For orthostatic intolerance-associated mutants, correlate binding deficits with NE uptake Km .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.